1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine
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Overview
Description
1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine is a benzimidazole derivative known for its diverse applications in scientific research and industry. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and chemical properties. This particular compound is characterized by the presence of an ethyl group at the first position, a methoxy group at the sixth position, and a methanamine group at the second position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method includes the reaction of 6-methoxy-1-ethylbenzimidazole with formaldehyde and ammonia under acidic conditions to introduce the methanamine group .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted benzimidazole compounds
Scientific Research Applications
1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, contributing to its biological activity.
Comparison with Similar Compounds
- 1H-Benzimidazole-2-methanamine
- 5-Methoxy-1H-benzimidazole-2-thiol
- 2-Ethyl-1H-benzimidazole-5-carboxylic acid
Uniqueness: 1-Ethyl-6-methoxy-1h-benzimidazole-2-methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(1-ethyl-6-methoxybenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-3-14-10-6-8(15-2)4-5-9(10)13-11(14)7-12/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
RLMFNFRGITUMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)N=C1CN |
Origin of Product |
United States |
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